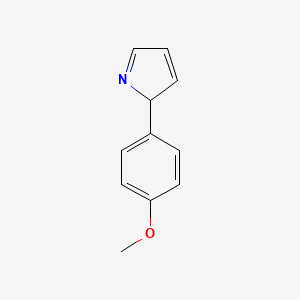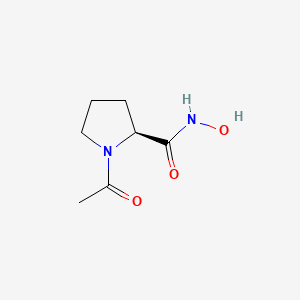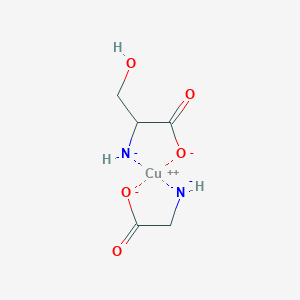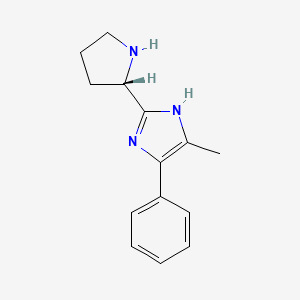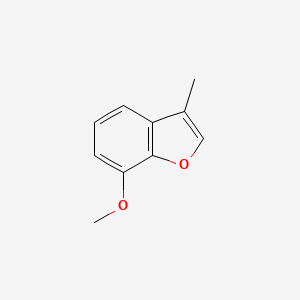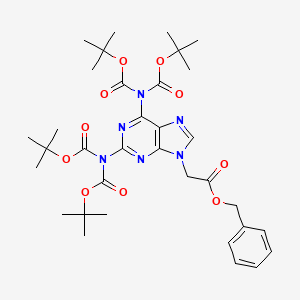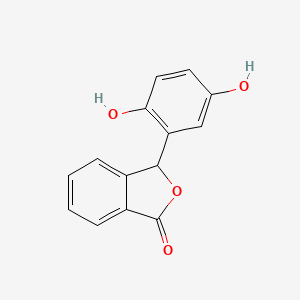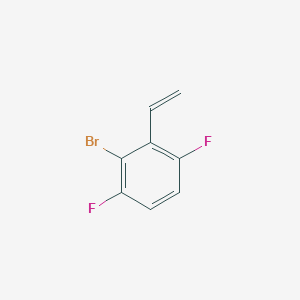
1,7-Diiodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Diiodonaphthalene is an organic compound characterized by the presence of two iodine atoms attached to the naphthalene ring at positions 1 and 7. This compound is a crystalline solid and is commonly used as a precursor in organic synthesis, particularly in the preparation of various iodinated compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Diiodonaphthalene can be synthesized through the iodination of naphthalene. The process typically involves the use of iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the 1 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where naphthalene is reacted with iodine in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Diiodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form naphthalene by removing the iodine atoms.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate and solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Reduction: The major product is naphthalene.
Coupling Reactions: Biaryl compounds are the major products formed.
Applications De Recherche Scientifique
1,7-Diiodonaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,7-diiodonaphthalene in chemical reactions involves the formation of reactive intermediates such as radical anions or cations. These intermediates facilitate the substitution or coupling reactions by providing a pathway for the exchange of iodine atoms with other functional groups. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Diiodonaphthalene: Similar in structure but with iodine atoms at positions 1 and 8.
1,5-Diiodonaphthalene: Iodine atoms are at positions 1 and 5.
2,6-Diiodonaphthalene: Iodine atoms are at positions 2 and 6.
Uniqueness
1,7-Diiodonaphthalene is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. The peri relationship between the iodine atoms in this compound can lead to distinct steric and electronic effects compared to other diiodonaphthalenes.
Propriétés
Formule moléculaire |
C10H6I2 |
|---|---|
Poids moléculaire |
379.96 g/mol |
Nom IUPAC |
1,7-diiodonaphthalene |
InChI |
InChI=1S/C10H6I2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
Clé InChI |
KTQIVUFYXROQTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)I)C(=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)

![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12871789.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)

